![molecular formula C9H15NO4 B11723426 (S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)
(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione is a chiral compound that features an oxazolidine ring with a tert-butoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione typically involves the reaction of a suitable oxazolidine precursor with tert-butyl alcohol under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different oxazolidine derivatives with altered functional groups.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiolates.
Major Products
The major products formed from these reactions include various oxazolidinone derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
(S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-[(S)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione: A stereoisomer with similar structural features but different chiral centers.
tert-Butyl oxazolidine-2,5-dione: Lacks the chiral substituent, offering different reactivity and applications.
Uniqueness
(S)-4-[®-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for applications requiring high stereochemical purity and specificity.
Propriétés
Formule moléculaire |
C9H15NO4 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
(4S)-4-[(1R)-1-[(2-methylpropan-2-yl)oxy]ethyl]-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H15NO4/c1-5(14-9(2,3)4)6-7(11)13-8(12)10-6/h5-6H,1-4H3,(H,10,12)/t5-,6+/m1/s1 |
Clé InChI |
JBOKASBCFBZTCE-RITPCOANSA-N |
SMILES isomérique |
C[C@H]([C@H]1C(=O)OC(=O)N1)OC(C)(C)C |
SMILES canonique |
CC(C1C(=O)OC(=O)N1)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)
![(3AR,7aS)-tert-butyl hexahydro-3H-benzo[d][1,2,3]oxathiazole-3-carboxylate 2,2-dioxide](/img/structure/B11723354.png)

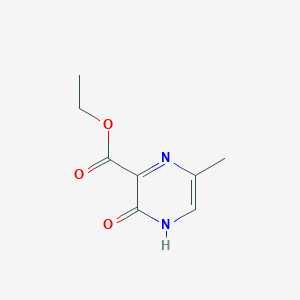
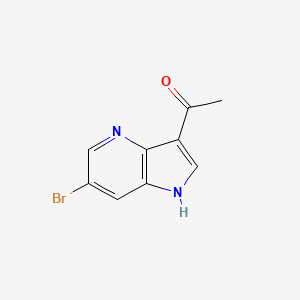
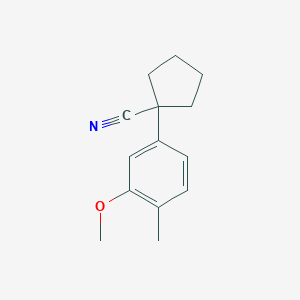
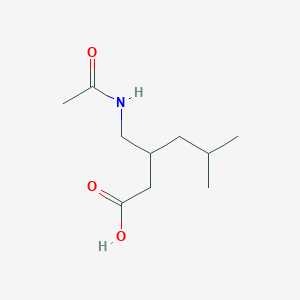
![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)
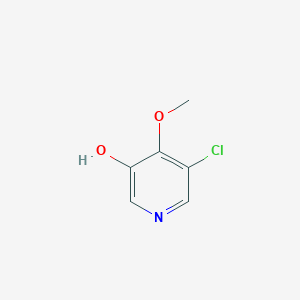
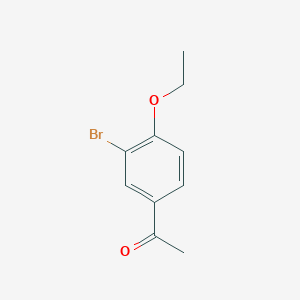

![(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B11723406.png)
![1-[(Pyridin-3-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B11723415.png)
